c-Myc Peptide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

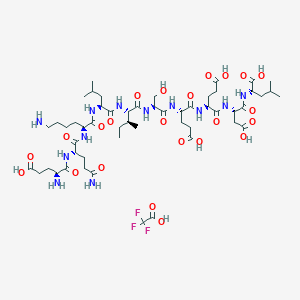

Properties

Molecular Formula |

C53H87F3N12O23 |

|---|---|

Molecular Weight |

1317.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C51H86N12O21.C2HF3O2/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5;3-2(4,5)1(6)7/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,41-;/m0./s1 |

InChI Key |

LFLOYCHBNWJNKH-VKBDHGEDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The c-Myc Peptide (TFA Salt): A Comprehensive Technical Guide for Researchers

An In-depth Examination of the c-Myc Epitope Tag, its Applications in Molecular Biology, and its Role in Cellular Signaling

The c-Myc peptide, a short amino acid sequence derived from the human c-Myc protein, has become an indispensable tool in molecular biology and biomedical research. Commonly supplied as a trifluoroacetic acid (TFA) salt, this peptide is central to the widely used c-Myc epitope tagging system. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the c-Myc peptide's sequence, its application in protein purification and detection, and the broader context of the c-Myc protein's critical role in cellular signaling pathways.

The c-Myc Peptide: Sequence and Properties

The c-Myc peptide corresponds to the amino acid residues 410-419 of the C-terminus of the human c-Myc oncoprotein.[1] Its sequence is a cornerstone of the c-Myc tagging system, recognized by the highly specific monoclonal antibody 9E10.[2]

Amino Acid Sequence:

The peptide is synthetically produced and is often supplied as a TFA salt, a remnant of the purification process using reverse-phase high-performance liquid chromatography (HPLC). The TFA salt form is generally soluble in aqueous buffers and does not typically interfere with the peptide's function in common applications.

Physicochemical Properties:

| Property | Value | Reference |

| Amino Acid Residues | 10 | [4] |

| Molecular Weight | ~1203.3 Da | [5][6] |

| Isoelectric Point (pI) | ~4.07 | [4] |

| Charge at pH 7 | -3 | N/A |

The c-Myc Tagging System: A Versatile Tool for Protein Analysis

The c-Myc tag is a polypeptide that can be fused to the N- or C-terminus of a protein of interest using recombinant DNA technology.[7] This allows for the detection, purification, and characterization of the fusion protein using the specific anti-c-Myc antibody, 9E10.

Applications in Protein Purification and Detection

The c-Myc tagging system is a robust method for affinity purification of recombinant proteins. The high affinity and specificity of the 9E10 antibody for the c-Myc epitope enable efficient capture of the tagged protein from complex mixtures such as cell lysates.

Quantitative Parameters of the c-Myc Tag System:

| Parameter | Value | Reference |

| Binding Affinity (Kd) of 9E10 to c-Myc Peptide | 8 ± 0.5 x 10⁻⁸ M (for fluorescently labeled peptide) | [8] |

| Binding Capacity of Anti-c-Myc Agarose | 102-144 nmol/mL of settled resin | [9] |

| Elution Capacity of Anti-c-Myc Agarose | 18-19 nmol/mL of settled resin (with 0.1M glycine, pH 2.8) | [9] |

| Typical c-Myc Peptide Elution Concentration | 0.5 mg/mL | [9] |

Experimental Workflow: Immunoprecipitation

Immunoprecipitation (IP) using an anti-c-Myc antibody is a common technique to isolate a c-Myc-tagged protein and its binding partners (co-immunoprecipitation or co-IP).

Caption: A generalized workflow for the immunoprecipitation of a c-Myc tagged protein.

The c-Myc Oncoprotein: A Master Regulator of Cellular Processes

The c-Myc protein, from which the epitope tag is derived, is a transcription factor that plays a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[8][10] Its dysregulation is a hallmark of many human cancers.

c-Myc Signaling Pathways

c-Myc exerts its function primarily by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, leading to the activation of their transcription.

Caption: The canonical c-Myc/Max pathway for transcriptional activation.

c-Myc also plays a crucial role in apoptosis, or programmed cell death. Under conditions of low survival signals, high levels of c-Myc can sensitize cells to apoptotic stimuli. This is partly mediated through the ARF tumor suppressor, which inhibits MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. The stabilization of p53 leads to the transcription of pro-apoptotic genes.

Caption: A simplified pathway of c-Myc-mediated apoptosis through p53 stabilization.

Furthermore, c-Myc is a key driver of cell cycle progression. It upregulates the expression of cyclins and cyclin-dependent kinases (CDKs) while downregulating CDK inhibitors such as p21 and p27, thereby promoting the transition through the G1/S phase of the cell cycle.

Experimental Protocols

Immunoprecipitation of a c-Myc Tagged Protein from Mammalian Cells

This protocol provides a general guideline for the immunoprecipitation of a c-Myc tagged protein. Optimization may be required for specific cell lines and proteins.

A. Cell Lysis

-

Wash cultured mammalian cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

B. Immunoprecipitation

-

Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the anti-c-Myc antibody (e.g., 9E10) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).

C. Elution

-

For SDS-PAGE and Western Blotting:

-

Resuspend the beads in 1X SDS-PAGE sample buffer.

-

Boil the sample for 5-10 minutes to elute the protein and denature the antibody.

-

-

For Functional Assays (Native Elution):

-

Resuspend the beads in a buffer containing a high concentration of c-Myc peptide (e.g., 0.5 mg/mL).

-

Incubate for 15-30 minutes at room temperature with gentle agitation.

-

Pellet the beads and collect the supernatant containing the eluted protein.

-

Western Blot Detection of a c-Myc Tagged Protein

-

Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

The c-Myc peptide, in its TFA salt form, is a fundamental reagent for the widely adopted c-Myc epitope tagging system. Its well-defined sequence and the availability of a high-affinity specific antibody have made it an invaluable tool for protein purification, detection, and the study of protein-protein interactions. A thorough understanding of the underlying principles of the c-Myc tagging system, coupled with an appreciation for the complex biology of the c-Myc oncoprotein, empowers researchers to effectively leverage this technology to advance our understanding of cellular and molecular processes.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]

- 7. takarabio.com [takarabio.com]

- 8. ptglab.com [ptglab.com]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. assets.fishersci.com [assets.fishersci.com]

c-Myc Peptide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the c-Myc peptide, a synthetic peptide corresponding to the C-terminal amino acids (410-419) of the human c-Myc protein. This peptide is a valuable tool in studying the multifaceted roles of the c-Myc oncoprotein in cellular processes such as proliferation, apoptosis, and differentiation. This document details its physicochemical properties, its role within the broader c-Myc signaling network, and common experimental applications.

Physicochemical Properties

The c-Myc peptide is a synthetic polypeptide with the amino acid sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu.[1][2][3] It is often supplied as a lyophilized powder and can be reconstituted in water.[2][4] For research purposes, it is commonly available in its standard form or as a trifluoroacetate (TFA) salt. The TFA salt is a result of the purification process using trifluoroacetic acid. The molecular weight and chemical formula for both forms are summarized below.

| Peptide Form | Molecular Weight ( g/mol ) | Chemical Formula |

| c-Myc Peptide | 1203.3 | C₅₁H₈₆N₁₂O₂₁ |

| c-Myc Peptide TFA Salt | 1317.32 | C₅₃H₈₇F₃N₁₂O₂₃ |

Data sourced from multiple suppliers and may have slight variations.[1][5][6][7][8][9]

The c-Myc Signaling Pathway

The c-Myc protein is a transcription factor that plays a central role in regulating the expression of a vast number of genes, estimated to be around 15% of all genes in the human genome.[5] It functions as a heterodimer with its partner protein, Max, to bind to specific DNA sequences known as E-boxes (Enhancer boxes) in the promoter regions of target genes.[1] This binding can either activate or repress gene transcription, thereby influencing a wide array of cellular functions including cell cycle progression, metabolism, and apoptosis.[2][3][7] The deregulation of c-Myc expression is a hallmark of many human cancers.[5][7]

The following diagram illustrates a simplified overview of the c-Myc signaling pathway, highlighting its interaction with Max and its downstream effects on gene expression.

Caption: A simplified diagram of the c-Myc signaling pathway.

Experimental Applications and Protocols

The c-Myc peptide is a crucial reagent in various experimental settings, primarily for its use in competition assays to validate the specificity of anti-c-Myc antibodies and for the elution of c-Myc-tagged fusion proteins during immunoprecipitation.

Experimental Workflow: c-Myc Peptide Competition Assay

A peptide competition assay is performed to confirm that an antibody's binding to a protein is specific to the c-Myc tag.[4] The principle involves pre-incubating the anti-c-Myc antibody with an excess of the c-Myc peptide. If the antibody is specific, the peptide will occupy the antibody's binding sites, preventing it from binding to the c-Myc-tagged protein in a subsequent immunoassay, such as a Western blot or immunoprecipitation.

The following diagram outlines a typical workflow for a c-Myc peptide competition assay.

Caption: Workflow for a c-Myc peptide competition assay.

Detailed Methodologies

1. c-Myc Peptide Competition for Immunoblotting

This protocol is adapted from standard procedures for antibody specificity validation.[4][10]

-

Reagent Preparation:

-

Blocking Procedure:

-

Prepare two tubes. In the "Blocked" tube, add the diluted anti-c-Myc antibody and the c-Myc peptide at a 10-100 fold molar excess to the antibody.

-

In the "Control" tube, add the same amount of diluted anti-c-Myc antibody and an equivalent volume of the peptide solvent (e.g., water).

-

Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Immunoblotting:

-

Run your protein samples on an SDS-PAGE gel and transfer to a membrane as per standard procedures.

-

Block the membrane and then incubate one membrane with the "Blocked" antibody solution and an identical membrane with the "Control" antibody solution.

-

Proceed with washing and secondary antibody incubation as per your standard Western blot protocol.

-

-

Analysis:

-

A significant reduction or absence of the band corresponding to the c-Myc-tagged protein on the membrane incubated with the "Blocked" antibody compared to the "Control" membrane confirms the specificity of the antibody.

-

2. Elution of c-Myc-tagged Proteins from Immunoprecipitation Beads

This protocol provides a gentle elution method for c-Myc-tagged proteins, preserving their native conformation and activity.[8][11][12]

-

Immunoprecipitation:

-

Perform immunoprecipitation of your c-Myc-tagged protein from cell lysate using anti-c-Myc antibody-conjugated beads (e.g., agarose or magnetic beads) according to the manufacturer's protocol.

-

After binding, wash the beads thoroughly with an appropriate wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Prepare an elution buffer containing the c-Myc peptide at a concentration of 0.1-1 mg/mL in a suitable buffer (e.g., TBS or PBS).

-

Resuspend the beads with the bound protein in the c-Myc peptide elution buffer.

-

Incubate for 10-30 minutes at room temperature or 37°C with gentle mixing.[8]

-

Centrifuge to pellet the beads and carefully collect the supernatant containing the eluted c-Myc-tagged protein.

-

Repeat the elution step for increased yield.

-

-

Downstream Applications:

-

The eluted protein is now ready for downstream applications such as functional assays, mass spectrometry, or further purification.

-

Conclusion

The c-Myc peptide is an indispensable tool for researchers investigating the c-Myc oncoprotein. Its well-defined physicochemical properties and its specific interaction with anti-c-Myc antibodies allow for the validation of experimental results and the purification of c-Myc-tagged proteins. The experimental protocols and signaling pathway overview provided in this guide serve as a foundational resource for the effective utilization of the c-Myc peptide in research and drug development.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Myc - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]

- 11. bio-protech.com.tw [bio-protech.com.tw]

- 12. ptglab.com [ptglab.com]

The c-Myc Peptide in Immunoassays: A Technical Guide to Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

The c-Myc tag is a short, well-characterized epitope peptide derived from the C-terminus (amino acids 410-419) of the human c-Myc oncoprotein.[1][2] This 10-amino-acid sequence, EQKLISEEDL , serves as a powerful and versatile tool in molecular biology, enabling the detection, purification, and functional analysis of recombinant proteins.[3][4][5] Its mechanism of action is predicated on the highly specific and high-affinity binding by the monoclonal antibody clone 9E10.[2][5] This guide provides an in-depth overview of the c-Myc peptide's core mechanism, quantitative parameters, and detailed protocols for its use in common immunoassays.

Core Mechanism of Action: Epitope Tagging

The utility of the c-Myc peptide is rooted in the principle of epitope tagging. A DNA sequence encoding the EQKLISEEDL peptide is genetically fused to the N- or C-terminus of a gene for a protein of interest (POI). Upon expression, the resulting fusion protein can be readily identified and manipulated using the highly specific anti-c-Myc 9E10 antibody, obviating the need for developing a new antibody for every POI.[1][5]

The interaction is highly specific; the core residues LISE are critical for the binding to the 9E10 antibody.[3][6] This specificity allows for the effective use of free c-Myc peptide to competitively elute the tagged protein from an antibody affinity column under native conditions, preserving the protein's structure and function.[2][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ptglab.com [ptglab.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. sinobiological.com [sinobiological.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Anti-c-myc antibody 9E10: epitope key positions and variability characterized using peptide spot synthesis on cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

The Genesis and Application of the c-Myc Epitope Tag: A Technical Guide

An In-depth Examination of the Discovery, Characterization, and Utility of a Foundational Tool in Molecular Biology

Introduction

In the landscape of molecular biology and protein research, epitope tagging has emerged as an indispensable technique for the detection, purification, and functional analysis of proteins. Among the arsenal of available tags, the c-Myc epitope tag stands out for its well-characterized properties and broad applicability. This technical guide provides a comprehensive overview of the discovery and origin of the c-Myc tag, detailing the seminal experiments that led to its development and widespread adoption. We will delve into the specific methodologies employed in its characterization and provide a structured summary of key quantitative data for researchers, scientists, and drug development professionals.

Discovery and Origin of the c-Myc Epitope and the 9E10 Monoclonal Antibody

The story of the c-Myc tag is intrinsically linked to the study of the human c-Myc proto-oncogene, a key regulator of cell proliferation, differentiation, and apoptosis.[1][2] The journey began not with the intention of creating a universal protein tag, but with the goal of generating specific immunological probes to investigate the function of the c-Myc protein.

In a landmark 1985 study by Evan, Lewis, Ramsay, and Bishop, a panel of monoclonal antibodies was generated against the human c-Myc protein.[3] One of these antibodies, designated 9E10 , would become the cornerstone for the future c-Myc tagging system. The immunogen used to elicit this antibody was a synthetic peptide corresponding to the C-terminal amino acid residues 408-439 of the human c-Myc protein.[4] The 9E10 antibody, a murine IgG1, kappa light chain monoclonal antibody, was found to specifically recognize an epitope within this region.[4][5]

Subsequent work by Munro and Pelham in 1986 and 1987 was pivotal in repurposing this specific antibody-epitope interaction for general protein tagging.[6][7] They identified the minimal epitope recognized by the 9E10 antibody as the ten-amino-acid sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL) .[5] This short peptide could be genetically fused to a protein of interest, allowing the 9E10 antibody to be used as a versatile tool for its detection and manipulation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the c-Myc epitope tag and the 9E10 antibody.

Table 1: Physicochemical Properties of the c-Myc Epitope Tag

| Property | Value | Reference |

| Sequence | EQKLISEEDL | |

| Amino Acid Length | 10 | |

| Molecular Weight | ~1.2 kDa |

Table 2: Characteristics of the 9E10 Monoclonal Antibody

| Property | Description | Reference |

| Antibody Type | Mouse Monoclonal IgG1, kappa | [4][5] |

| Immunogen | Synthetic peptide (amino acids 408-439 of human c-Myc) | [4] |

| Epitope | EQKLISEEDL | [5] |

Table 3: Binding Affinity of 9E10 Antibody to c-Myc Peptide Variants

| Peptide Sequence | Dissociation Constant (Kd) x 107 (M) | Reference |

| EQKLISEEDLN | 3.4 | [8][9] |

| KLISEEDL | 3.7 | [8][9] |

| LISEEDL | 4.5 | [8][9] |

| ISEEDL | 13.0 | [8][9] |

| SEEDL | >100 | [8][9] |

Table 4: Recommended Antibody Concentrations for Various Applications

| Application | 9E10 Antibody Concentration | Reference |

| Western Blotting | 0.2 - 1.0 µg/mL | [10][11] |

| Immunoprecipitation | 4 µg per 500 µg - 1 mg of cell lysate | [12] |

| Immunofluorescence | 2 - 5 µg/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the c-Myc epitope tag, based on original and subsequent research.

Generation of the 9E10 Monoclonal Antibody (Adapted from Evan et al., 1985 and general hybridoma protocols)

The generation of the 9E10 antibody involved the immunization of mice with a synthetic peptide followed by the production of hybridomas.

Caption: Step-by-step workflow for Western blotting of c-Myc-tagged proteins.

Methodology:

-

Sample Preparation: Cells expressing the c-Myc-tagged protein are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The protein concentration of the lysate is determined.

-

SDS-PAGE: The protein lysate is mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel for electrophoresis to separate proteins by size. [13]3. Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose). [13]4. Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [11]5. Primary Antibody Incubation: The membrane is incubated with the anti-c-Myc (9E10) antibody diluted in blocking buffer (typically 0.2-1.0 µg/mL) overnight at 4°C or for 1-2 hours at room temperature. [10][11]6. Washing: The membrane is washed several times with a wash buffer (e.g., TBST) to remove unbound primary antibody. [11]7. Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG, diluted in blocking buffer, for 1 hour at room temperature. [11]8. Washing: The membrane is washed again several times with wash buffer to remove unbound secondary antibody. [11]9. Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using X-ray film or a digital imager. [11]

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate the c-Myc-tagged protein and its interacting partners from a cell lysate.

Experimental Workflow for Immunoprecipitation

References

- 1. Buy Anti-Myc Tag (EQKLISEEDL) Antibody (9E10#) [antibodysystem.com]

- 2. A rapid and efficient immunization protocol for production of monoclonal antibodies reactive with autoantigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of monoclonal antibodies specific for human c-myc proto-oncogene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] A C-terminal signal prevents secretion of luminal ER proteins | Semantic Scholar [semanticscholar.org]

- 7. Munro and Pelham [bio.davidson.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. Anti-c-myc antibody 9E10: epitope key positions and variability characterized using peptide spot synthesis on cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dshb.biology.uiowa.edu [dshb.biology.uiowa.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]

- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

Binding Affinity of c-Myc Peptide to 9E10 Antibody: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity between the c-Myc peptide and the monoclonal antibody 9E10. It is designed to be a comprehensive resource for researchers and professionals in drug development and related scientific fields. This document details the quantitative binding data, experimental protocols, and relevant biological pathways, presented in a clear and accessible format.

Introduction to c-Myc and the 9E10 Antibody

The c-Myc protein is a transcription factor that plays a crucial role in regulating cell cycle progression, proliferation, apoptosis, and cellular transformation.[1][2] Its overexpression is implicated in a majority of human cancers.[3] The 9E10 antibody is a murine monoclonal IgG1κ antibody that specifically recognizes a ten-amino-acid epitope, EQKLISEEDL, derived from the C-terminus of the human c-Myc protein.[4][5][6] This specific interaction has led to the widespread use of the c-Myc epitope as a fusion tag for recombinant proteins, enabling their detection, purification, and localization in various immunoassays.[4][5][7]

Quantitative Binding Affinity Data

The binding affinity between the c-Myc peptide and the 9E10 antibody has been quantitatively characterized, primarily through the determination of the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. The following table summarizes the dissociation constants for the wild-type c-Myc epitope and several of its variants, as determined by competitive ELISA.

| Peptide Sequence | Description | Dissociation Constant (Kd) [nM] |

| EQKLISEEDL | Wild-type c-Myc epitope | 2.5 |

| KLISEEDL | Shortened 8-mer peptide | 11 |

| AQKLISEEDL | E1A substitution | 2.9 |

| EAKLISEEDL | Q2A substitution | 3.2 |

| EQALI LEEDL | K3A substitution | 14 |

| EQKAISEEDL | L4A substitution | >1000 |

| EQKLASEEDL | I5A substitution | >1000 |

| EQKLIAEEDL | S6A substitution | 180 |

| EQKLISEDL | E7A substitution | >1000 |

| EQKLISEDL | E8A substitution | 15 |

| EQKLISEDAL | D9A substitution | 21 |

| EQKLISEEDA | L10A substitution | 8.3 |

Data sourced from Hilpert et al., Protein Engineering, 2001.[4]

The data clearly indicates that the core amino acid residues L, I, S, and E (positions 4, 5, 6, and 7) are critical for the high-affinity interaction with the 9E10 antibody.[4][8][9] Substitution of these residues with alanine significantly reduces or ablates binding.

Experimental Protocols

Accurate determination of binding affinity relies on precise experimental execution. This section details the methodologies for key experiments used to characterize the c-Myc peptide-9E10 antibody interaction.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from the method used to determine the dissociation constants in the table above.

Objective: To determine the dissociation constant (Kd) of the interaction between the c-Myc peptide and the 9E10 antibody by competing the binding of the antibody to a c-Myc-tagged protein with soluble c-Myc peptides.

Materials:

-

96-well microtiter plates

-

c-Myc-tagged fusion protein (e.g., anti-pre-S2 scFv with a C-terminal myc-tag)

-

Monoclonal antibody 9E10

-

Synthetic c-Myc peptides (wild-type and variants)

-

Coating buffer (0.1 M carbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a microtiter plate with the c-Myc-tagged fusion protein (e.g., 1.5 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound protein.

-

Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Competition:

-

Prepare a series of dilutions of the soluble c-Myc peptides.

-

In separate tubes, mix a constant concentration of the 9E10 antibody (e.g., 0.25 µg/mL) with the different concentrations of the competing peptides.

-

Incubate these mixtures for a sufficient time to reach equilibrium.

-

-

Binding: Add the antibody-peptide mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer to remove unbound antibodies.

-

Detection:

-

Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Development: Add the substrate solution and incubate in the dark until a color develops.

-

Stopping and Reading: Stop the reaction by adding the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Data Analysis: The Kd is determined by analyzing the competition curve, where the concentration of the peptide that inhibits 50% of the antibody binding (IC50) is related to the Kd.

Western Blotting

Objective: To detect c-Myc-tagged proteins in a complex mixture of proteins.

Procedure:

-

Sample Preparation: Lyse cells expressing the c-Myc-tagged protein and determine the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.[7]

-

Primary Antibody Incubation: Incubate the membrane with the 9E10 antibody (typically at a dilution of 1:1000 to 1:10,000) overnight at 4°C with gentle agitation.[7]

-

Washing: Wash the membrane three to five times with wash buffer (e.g., TBST) for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunoprecipitation (IP)

Objective: To isolate a c-Myc-tagged protein from a cell lysate.

Procedure:

-

Cell Lysis: Lyse cells expressing the c-Myc-tagged protein in a suitable lysis buffer containing protease inhibitors.

-

Pre-clearing: (Optional) Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Antibody Incubation: Add the 9E10 antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the c-Myc-tagged protein from the beads using an elution buffer (e.g., low pH glycine buffer or by boiling in SDS-PAGE sample buffer).

Signaling Pathways and Experimental Workflows

To provide a broader context for the c-Myc peptide-9E10 antibody interaction, this section includes diagrams of the c-Myc signaling pathway and a typical experimental workflow for protein analysis using the c-Myc tag.

c-Myc Signaling Pathway

The c-Myc protein is a central hub in various signaling pathways that control cell growth and proliferation.[10][3] It dimerizes with its partner protein, Max, to bind to E-box sequences in the promoter regions of target genes, thereby regulating their transcription.[10]

Caption: Simplified c-Myc signaling pathway.

Experimental Workflow for c-Myc Tagged Protein Analysis

The use of the c-Myc tag in combination with the 9E10 antibody is a powerful tool for protein research. The following diagram illustrates a typical experimental workflow.

Caption: Workflow for c-Myc tagged protein analysis.

Conclusion

The high-affinity and specific interaction between the c-Myc peptide epitope (EQKLISEEDL) and the 9E10 monoclonal antibody provides a robust and versatile tool for protein research. Understanding the quantitative binding affinity and the critical residues involved in this interaction is essential for the effective design and interpretation of experiments utilizing the c-Myc tag system. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and professionals working in this area.

References

- 1. apexbt.com [apexbt.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Anti-c-myc antibody 9E10: epitope key positions and variability characterized using peptide spot synthesis on cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Anti-myc tag antibody [9E10] (ab32) | Abcam [abcam.com]

- 8. Myc Antibody Review [labome.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to c-Myc Peptide TFA for the Study of Protein-Protein Interactions

Introduction: The c-Myc Oncoprotein and Its Critical Role in Cellular Processes

The c-Myc proto-oncogene encodes a transcription factor that is a master regulator of a vast array of cellular processes, including cell cycle progression, proliferation, metabolism, and apoptosis.[1][2] Dysregulation and overexpression of c-Myc are implicated in a majority of human cancers, making it a high-priority target for therapeutic development.[3] c-Myc exerts its transcriptional control primarily by forming a heterodimer with its obligate partner, Max (Myc-associated factor X).[1][4] This dimerization occurs through their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains, enabling the complex to bind to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes.[4][5]

Given that the formation of the c-Myc/Max heterodimer is essential for its oncogenic activity, disrupting this protein-protein interaction (PPI) has become a central strategy in cancer research.[6] Synthetic peptides derived from the c-Myc protein sequence serve as powerful tools to investigate and inhibit this critical interaction. These peptides are typically supplied as a trifluoroacetic acid (TFA) salt, a common counter-ion used during peptide synthesis and purification, which is important to consider in experimental buffer preparation. This guide provides a technical overview of the application of c-Myc peptides in studying the c-Myc/Max PPI, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

The c-Myc/Max Interaction: A Prime Target for Inhibition

The c-Myc protein itself is an intrinsically disordered protein, lacking a defined three-dimensional structure that would make it amenable to conventional small-molecule drug design.[7] It only becomes structurally organized upon dimerization with Max.[8] This dependency on a PPI for function presents a unique opportunity for therapeutic intervention.

Peptides designed to mimic the helical region of c-Myc's bHLH-ZIP domain can act as competitive inhibitors, preventing the formation of the functional c-Myc/Max heterodimer.[5] One such well-studied inhibitory peptide is H1 (sequence: NELKRAFAALRDQI) , derived from the first helix of c-Myc's interaction domain.[5][9] By occupying the binding interface on Max, these peptides can effectively abrogate the transcription of c-Myc's downstream targets.

Quantitative Analysis of c-Myc/Max Interaction Inhibitors

The efficacy of inhibitors targeting the c-Myc/Max PPI is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). While much of the literature focuses on small molecules, these compounds were often discovered and validated by studying their ability to disrupt the interaction, a principle pioneered by peptide-based studies. Peptidomimetics and synthetically modified peptides have shown promising affinities.

Table 1: Quantitative Data for c-Myc/Max Interaction Inhibitors

| Inhibitor Class | Compound/Peptide | Assay Type | Target | Quantitative Value | Reference |

| Small Molecule | 10058-F4 | Cellular Assay | c-Myc/Max Dimerization | - | [8][10] |

| Small Molecule | 10074-G5 | In vitro | c-Myc/Max Dimerization | IC50: 146 µM | [10][11] |

| Small Molecule | MYCMI-6 | Biophysical (SPR) | MYC bHLHZip Domain | Kd: 1.6 µM | [10] |

| Small Molecule | MYCi361 | Biophysical | MYC Protein | Kd: 3.2 µM | [10][11] |

| Peptidomimetic | Synthetic α-helix mimetic | In vitro | c-Myc/Max Heterodimer | IC50: as low as 5.6 µM | [8][9] |

| Inhibitory Peptide | H1 peptide (CPP-fused) | Cellular Assay | c-Myc Activity | Effective in low µM range | [5] |

Note: Quantitative data for unmodified c-Myc peptides are often context-dependent and used as benchmarks in the development of more stable and potent peptidomimetics and small molecules.

c-Myc Signaling Pathway

The expression and stability of the c-Myc protein are tightly controlled by a complex network of signaling pathways. Mitogenic signals, often transmitted through pathways like the Ras-MAPK and PI3K-AKT cascades, lead to the phosphorylation of c-Myc at Serine 62, which stabilizes the protein.[3][12] Subsequently, Glycogen Synthase Kinase 3β (GSK3β) phosphorylates Threonine 58, which targets c-Myc for proteasomal degradation.[12] This tightly regulated turnover is crucial for normal cell function and is often subverted in cancer.

Experimental Protocols for Studying c-Myc Peptide Interactions

The following protocols provide detailed methodologies for investigating the interaction between a c-Myc peptide and its binding partners.

Protocol 1: Competitive Co-Immunoprecipitation (Co-IP)

This method is used to demonstrate that a c-Myc peptide can disrupt the interaction between the full-length c-Myc and Max proteins in a cellular context.

Materials:

-

Cells expressing tagged c-Myc (e.g., HA-c-Myc) and Max.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, with protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer with 0.1% Nonidet P-40.

-

Anti-HA antibody conjugated to agarose beads.

-

c-Myc inhibitory peptide (e.g., H1) and a scrambled control peptide.

-

SDS-PAGE and Western blot reagents.

-

Antibodies: anti-Max, anti-HA.

Methodology:

-

Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the c-Myc inhibitory peptide or scrambled control peptide at various concentrations for a specified time (e.g., 4-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Immunoprecipitation: Add anti-HA agarose beads to the clarified lysate and incubate for 4 hours to overnight at 4°C with gentle rotation to pull down HA-c-Myc.

-

Washing: Pellet the beads by centrifugation (1,000 x g for 1 minute). Discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

Elution: After the final wash, remove all supernatant and add 2x Laemmli sample buffer to the beads. Boil for 5 minutes to elute the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-Max antibody to detect co-precipitated Max. Re-probe with anti-HA to confirm the pulldown of c-Myc. A reduced Max signal in the peptide-treated sample indicates disruption of the PPI.

Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a biophysical technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of a peptide-protein interaction in real-time.[13]

Materials:

-

SPR instrument and sensor chip (e.g., CM5).

-

Recombinant, purified Max protein (ligand).

-

c-Myc peptide (analyte).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Running Buffer: HBS-EP+ (or similar, low-protein-binding buffer).

Methodology:

-

Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a 1:1 mixture of EDC and NHS.

-

Ligand Immobilization: Inject the purified Max protein over the activated surface. The primary amine groups on Max will covalently couple to the surface. Aim for an immobilization level of ~1000-2000 Response Units (RU).

-

Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

-

Binding Analysis:

-

Inject a series of increasing concentrations of the c-Myc peptide (analyte) over the immobilized Max surface. Use a multi-cycle kinetic approach.

-

Each cycle consists of: Analyte association phase, dissociation phase (buffer flow), and a regeneration step (e.g., a short pulse of low pH glycine) to remove bound analyte.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (deactivated without ligand) to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Visualizing an Experimental Workflow: Surface Plasmon Resonance

A clear workflow is essential for planning and executing complex biophysical experiments like SPR.

References

- 1. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. adooq.com [adooq.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Core of a Versatile Tool: An In-depth Technical Guide to the c-Myc Tag Peptide

For Researchers, Scientists, and Drug Development Professionals

The c-Myc tag, a short decapeptide with the sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL), has become an indispensable tool in molecular biology and biotechnology.[1][2][3][4] Derived from the C-terminus of the human c-Myc oncoprotein (amino acids 410-419), this epitope tag allows for the detection, purification, and characterization of recombinant proteins.[1][3] Its small size and high antigenicity, when recognized by the specific monoclonal antibody 9E10, have cemented its role in a wide array of applications, from basic research to the development of protein-based therapeutics. This guide provides a comprehensive overview of the structural and biophysical properties of the c-Myc tag peptide, detailed experimental protocols for its use, and a look into the molecular basis of its recognition.

Physicochemical and Biophysical Properties

The c-Myc tag peptide's utility is rooted in its distinct physicochemical and biophysical characteristics. Its small size, approximately 1.2 kDa, minimizes the potential for interference with the structure and function of the fusion protein.[5][6] The peptide is highly soluble in aqueous solutions and possesses a net negative charge at neutral pH due to the presence of four acidic residues (Glu and Asp) and one basic residue (Lys).

Summary of Quantitative Data

| Property | Value | Method | Reference |

| Amino Acid Sequence | EQKLISEEDL | - | [1][2][3] |

| Molecular Weight | ~1203.3 Da | Mass Spectrometry | [1][2] |

| Isoelectric Point (pI) | ~4.08 | Theoretical Calculation | [3] |

| Thermodynamics of 9E10 Antibody Binding | |||

| Dissociation Constant (Kd) | 5.3 x 10-7 M | Isothermal Titration Calorimetry | [7] |

| Enthalpy Change (ΔH) | -1.5 kcal/mol | Isothermal Titration Calorimetry | [8] |

| Entropy Change (TΔS) | 7.2 kcal/mol | Isothermal Titration Calorimetry | [8] |

Structural Insights from X-ray Crystallography

The three-dimensional structure of the c-Myc tag peptide in complex with the Fab fragment of the 9E10 antibody has been elucidated by X-ray crystallography (PDB ID: 2OR9).[9][10] This structure reveals the molecular basis for the high-affinity and specific recognition of the tag. The peptide adopts a conformation that fits into a groove on the antibody surface, primarily interacting with the heavy chain.

Key Interacting Residues

The interaction between the c-Myc peptide and the 9E10 Fab fragment is characterized by a network of hydrogen bonds and hydrophobic interactions.

| c-Myc Peptide Residue | 9E10 Fab Heavy Chain Residue | Interaction Type |

| Glu1 | Arg100B | Hydrogen Bond |

| Gln2 | Tyr101 | Hydrogen Bond |

| Lys4 | Asp101 | Salt Bridge |

| Ile5 | Tyr32, Trp33 | Hydrophobic Interaction |

| Ser6 | Asn52 | Hydrogen Bond |

| Glu7 | Arg50 | Hydrogen Bond |

| Glu8 | Tyr58 | Hydrogen Bond |

| Asp9 | Asn56 | Hydrogen Bond |

| Leu10 | Tyr101 | Hydrophobic Interaction |

Note: Residue numbering for the 9E10 Fab fragment is based on the PDB entry 2OR9.

Experimental Protocols

The following are detailed protocols for common applications utilizing the c-Myc tag.

Immunoprecipitation of a Myc-tagged Protein

This protocol describes the enrichment of a c-Myc-tagged protein from a cell lysate.

Materials:

-

Cells expressing a c-Myc-tagged protein

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

Anti-c-Myc antibody (clone 9E10) or anti-c-Myc agarose beads

-

Protein A/G agarose beads (if using unconjugated antibody)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

-

Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5, if using acidic elution)

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the anti-c-Myc antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 1 hour at 4°C. (If using anti-c-Myc agarose beads, add them directly to the pre-cleared lysate and incubate for 2-4 hours).

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution:

-

Acidic Elution: Add Elution Buffer (0.1 M glycine pH 2.5) to the beads and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant. Immediately neutralize the eluate with Neutralization Buffer.

-

Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5 minutes. The eluted protein is now ready for SDS-PAGE and Western blot analysis.

-

Affinity Purification of a Myc-tagged Protein

This protocol is for the purification of a c-Myc-tagged protein using an anti-c-Myc affinity column.

Materials:

-

Cell lysate containing the c-Myc-tagged protein

-

Anti-c-Myc affinity gel (e.g., agarose beads coupled with 9E10 antibody)

-

Binding/Wash Buffer (e.g., PBS or TBS)

-

Elution Buffer (e.g., 0.1 M glycine pH 2.5 or a high concentration of c-Myc peptide in Binding/Wash Buffer)

-

Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

-

Column Preparation:

-

Pack the anti-c-Myc affinity gel into a chromatography column.

-

Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

-

-

Sample Loading:

-

Clarify the cell lysate by centrifugation or filtration.

-

Load the lysate onto the equilibrated column at a slow flow rate.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline.

-

-

Elution:

-

Acidic Elution: Apply Elution Buffer (0.1 M glycine pH 2.5) to the column and collect the fractions. Neutralize the fractions immediately with Neutralization Buffer.

-

Competitive Elution: Apply Elution Buffer containing a high concentration of c-Myc peptide (e.g., 100-200 µg/mL) to the column and collect the fractions.

-

-

Analysis:

-

Analyze the collected fractions by SDS-PAGE and Western blotting to identify the fractions containing the purified protein.

-

Western Blot Detection of a Myc-tagged Protein

This protocol outlines the detection of a c-Myc-tagged protein following SDS-PAGE.

Materials:

-

Protein sample separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Primary Antibody: Anti-c-Myc antibody (clone 9E10)

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

Blocking:

-

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the anti-c-Myc antibody in Blocking Buffer to the recommended concentration.

-

Incubate the membrane in the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

-

Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10-15 minutes each with Wash Buffer.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an appropriate imaging system.

-

Circular Dichroism Spectroscopy of the c-Myc Peptide

This protocol provides a general method for analyzing the secondary structure of the c-Myc peptide in solution.[11][12][13]

Materials:

-

Synthetic c-Myc peptide (EQKLISEEDL)

-

Buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Sample Preparation:

-

Dissolve the c-Myc peptide in the buffer to a final concentration of 0.1-0.2 mg/mL.

-

Prepare a buffer blank with the same buffer used for the peptide solution.

-

-

Instrument Setup:

-

Set the CD spectropolarimeter to measure in the far-UV region (e.g., 190-260 nm).

-

Set the data pitch to 1 nm, scanning speed to 50 nm/min, and bandwidth to 1 nm.

-

-

Data Acquisition:

-

Record a baseline spectrum with the buffer blank.

-

Record the CD spectrum of the c-Myc peptide solution.

-

Acquire 3-5 scans and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

-

Analyze the resulting spectrum for characteristic features of secondary structures. A spectrum dominated by negative ellipticity around 200 nm is indicative of a random coil conformation, which is the expected structure for a short, unstructured peptide like the c-Myc tag in solution.

-

Visualizations of Workflows and Interactions

Experimental Workflows

Molecular Interaction

Conclusion

The c-Myc tag peptide, despite its simple primary structure, is a powerful and versatile tool in protein science. Its well-defined physicochemical properties and the high-affinity interaction with the 9E10 antibody provide a robust system for the study of recombinant proteins. The detailed structural and biophysical data, coupled with optimized experimental protocols, empower researchers to effectively utilize this tag in a wide range of applications, ultimately advancing our understanding of protein function in both health and disease. As research continues, further characterization and engineering of this and other epitope tags will undoubtedly lead to even more sophisticated and powerful tools for the scientific community.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]

- 4. Myc Antibody Review [labome.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Epitope tags | Abcam [abcam.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The structure of the anti-c-myc antibody 9E10 Fab fragment/epitope peptide complex reveals a novel binding mode dominated by the heavy chain hypervariable loops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. americanpeptidesociety.org [americanpeptidesociety.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Long-Term Storage and Stability of Lyophilized c-Myc Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the long-term stability of lyophilized c-Myc peptide. It offers detailed recommendations for storage, handling, and reconstitution, along with experimental protocols for stability assessment. The information presented herein is essential for ensuring the integrity, reliability, and reproducibility of research and development activities involving this important oncoprotein fragment.

Introduction to c-Myc Peptide

The c-Myc protein is a transcription factor that plays a pivotal role in cell cycle progression, proliferation, and apoptosis.[1][2][3] Due to its central role in cancer pathogenesis, peptides derived from the c-Myc protein are valuable tools in cancer research and drug development. A commonly used synthetic c-Myc peptide corresponds to amino acids 410-419 of the human c-Myc protein, with the sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu.[4][5] The stability of this lyophilized peptide is paramount for obtaining accurate and reproducible experimental results.

Factors Influencing the Stability of Lyophilized c-Myc Peptide

The long-term stability of lyophilized c-Myc peptide is influenced by several environmental factors. Understanding and controlling these factors are crucial for preserving the peptide's integrity.

Key Stability-Affecting Factors:

-

Temperature: Temperature is a critical factor in peptide stability. While lyophilized peptides are more stable than their solution counterparts, elevated temperatures can still lead to degradation over time.

-

Moisture: The presence of residual moisture is a primary cause of degradation for lyophilized products. Water can facilitate hydrolytic cleavage of peptide bonds and other degradation reactions. Peptides containing Asp, Glu, Lys, Arg, or His are particularly prone to moisture absorption (deliquescence).[6]

-

Oxygen: The c-Myc peptide sequence does not contain highly susceptible residues to oxidation like Cysteine or Methionine. However, prolonged exposure to atmospheric oxygen can still pose a risk to long-term stability.

-

Light: Exposure to light, particularly UV, can provide the energy for chemical reactions that may degrade the peptide.[7]

-

pH of the pre-lyophilized solution: The pH of the solution before lyophilization can impact the stability of the final dried product.

Recommended Long-Term Storage Conditions

To ensure the long-term stability of lyophilized c-Myc peptide, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Minimizes chemical degradation and preserves peptide integrity for several years.[6][7][8][9] |

| Humidity | Low humidity / Use of desiccant | Prevents moisture absorption, which can lead to hydrolysis and other degradation pathways.[8] |

| Atmosphere | Sealed container, preferably under an inert gas (e.g., argon or nitrogen) | Minimizes oxidation and other atmospheric degradation.[6][9] |

| Light | Store in the dark or in an amber vial | Protects the peptide from light-induced degradation.[7][10] |

Handling and Reconstitution of Lyophilized c-Myc Peptide

Proper handling and reconstitution techniques are critical to prevent contamination and degradation.

Protocol for Handling and Reconstitution:

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature (approximately 20-30 minutes) in a desiccator.[6][8][9] This prevents condensation of atmospheric moisture onto the cold peptide, which can significantly reduce its stability.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the tube.[8][11]

-

Solvent Selection: A common recommendation for the c-Myc peptide (410-419) is to dissolve it in sterile, high-purity water.[4][5] The product data sheet for a specific peptide should always be consulted for the recommended solvent.

-

Reconstitution: Slowly add the appropriate volume of the recommended solvent to the vial to achieve the desired concentration (e.g., a stock solution of 5 mg/mL).[4]

-

Mixing: Gently swirl or vortex the vial to dissolve the peptide completely.[11][12] Avoid vigorous shaking, which can cause aggregation or denaturation.[11][12]

-

Storage of Reconstituted Peptide: Peptide solutions are significantly less stable than the lyophilized powder.[6] For short-term storage, keep the solution at 2-8°C for no more than a few days. For long-term storage, it is crucial to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the shelf-life of lyophilized c-Myc peptide. This typically involves a combination of long-term and accelerated stability studies, along with forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Study Protocol

Forced degradation studies deliberately expose the peptide to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[13][14][15]

Methodology:

-

Sample Preparation: Prepare solutions of the c-Myc peptide in appropriate buffers.

-

Stress Conditions: Expose the peptide solutions to a range of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 60°C for 48 hours (for the lyophilized powder).

-

Photostability: Expose the lyophilized powder to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[16]

-

Data Evaluation: Identify and characterize any degradation products. This information is crucial for developing a stability-indicating analytical method.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to evaluate the stability of the lyophilized c-Myc peptide under recommended and accelerated storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple vials of lyophilized c-Myc peptide from a single batch.

-

Storage Conditions:

-

Long-Term: -20°C ± 5°C and -80°C ± 10°C.

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.

-

-

Analytical Methods: At each time point, analyze the samples for the following parameters:

-

Appearance: Visual inspection of the lyophilized cake.

-

Purity and Impurities: Using a validated stability-indicating RP-HPLC method.[16]

-

Identity: Confirm the peptide's identity using Mass Spectrometry.

-

Moisture Content: Karl Fischer titration.

-

Potency (Optional): A relevant bioassay to assess the biological activity of the peptide.

-

-

Data Analysis: Analyze the data for trends in degradation and impurity formation to establish a shelf-life for the product.

Signaling and Degradation Pathways of c-Myc

Understanding the cellular pathways involving c-Myc provides context for its biological function and regulation.

c-Myc Signaling Pathway

The c-Myc proto-oncogene is a downstream target of various signaling pathways that regulate cell growth and proliferation. Upon activation, c-Myc dimerizes with Max and binds to E-box sequences in the promoter regions of target genes, thereby regulating their transcription.[1][17]

Caption: Simplified c-Myc signaling pathway.

c-Myc Protein Degradation Pathway

The stability of the c-Myc protein is tightly regulated by a complex series of phosphorylation and ubiquitination events that target it for proteasomal degradation.

References

- 1. c-Myc Pathway [gentarget.com]

- 2. C-MYC Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ≥97%, lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. novoprolabs.com [novoprolabs.com]

- 7. Peptide Storage Guide - Creative Peptides [creative-peptides.com]

- 8. lifetein.com [lifetein.com]

- 9. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]

- 10. nordscipeptides.com [nordscipeptides.com]

- 11. m.youtube.com [m.youtube.com]

- 12. jpt.com [jpt.com]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. medcraveonline.com [medcraveonline.com]

- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 16. almacgroup.com [almacgroup.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Note: Recommended Concentration of c-Myc Peptide for Immunoprecipitation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epitope tagging is a widely used technique to facilitate the detection, purification, and characterization of proteins. The c-Myc tag, a short peptide sequence (EQKLISEEDL) derived from the human c-Myc protein, is a popular choice for this purpose.[1] Immunoprecipitation (IP) of c-Myc-tagged proteins using a specific anti-c-Myc antibody allows for the isolation of the target protein from a complex cellular lysate.

While elution of the immunoprecipitated protein can be achieved under denaturing conditions or by altering the pH, these methods can irreversibly affect protein structure and function. A gentler alternative is competitive elution using a solution of free c-Myc peptide. The peptide competes with the c-Myc-tagged protein for binding to the antibody, thus releasing the intact protein complex from the solid support. This application note provides recommended concentrations for c-Myc peptide in immunoprecipitation and a detailed protocol for its use.

Recommended c-Myc Peptide Concentrations for Elution

The optimal concentration of c-Myc peptide for elution can vary depending on the specific antibody-antigen interaction, the expression level of the tagged protein, and the elution buffer composition. However, several commercially available kits and protocols provide a recommended range. The following table summarizes these recommendations.

| Product/Source | Recommended Working Concentration | Notes |

| Pierce™ c-Myc Peptide | 0.5 mg/mL to 1.0 mg/mL in Tris-Buffered Saline (TBS) | Incubation for 10-15 minutes at 37°C is recommended for efficient elution.[2] |

| Myc-Trap® | For 1xMyc-tag: 2 mg/mL in water. For 2xMyc-tag: 50 µg/mL to 100 µg/mL in dilution buffer. | The stock peptide should be reconstituted to a higher concentration (e.g., 1 or 2 mg/mL) before dilution for elution.[3] |

| Engibody | 100 µg/mL to 1 mg/mL | This is a general recommended working concentration for eluting c-Myc tagged fusion proteins from an anti-Myc agarose affinity gel.[4] |

| ChromoTek Myc-Trap® | 40 µM | This concentration has been shown to be effective for the elution of 1xMyc-tagged proteins.[5] |

Detailed Protocol for Immunoprecipitation with c-Myc Peptide Elution

This protocol provides a general workflow for the immunoprecipitation of a c-Myc-tagged protein from mammalian cell lysate and subsequent elution using the c-Myc peptide. Optimization may be required for specific experimental systems.

Part 1: Preparation of Cell Lysate

-

Cell Culture: Grow mammalian cells expressing the c-Myc-tagged protein of interest to the desired confluency (typically 80-90%).

-

Cell Harvest:

-

For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).[6]

-

Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 10 mM Tris-Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40) supplemented with a protease inhibitor cocktail.[3][6]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C), wash with ice-cold PBS, and resuspend the pellet in supplemented lysis buffer.[3]

-

-

Lysis: Incubate the mixture on ice for 30 minutes, with periodic vortexing.[3]

-

Clarification: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the protein extract that will be used for immunoprecipitation.

Part 2: Immunoprecipitation

-

Bead Preparation: Resuspend the anti-c-Myc antibody-conjugated agarose or magnetic beads. Transfer the required amount of bead slurry (e.g., 20-25 µL) to a microcentrifuge tube.

-

Bead Equilibration: Wash the beads twice with 500 µL of ice-cold lysis buffer or a specified wash buffer.[3] Pellet the beads by centrifugation or using a magnetic stand between washes and discard the supernatant.

-

Binding: Add 500 µg to 1 mg of the clarified cell lysate to the equilibrated beads.

-

Incubation: Incubate the lysate-bead mixture for 1-3 hours or overnight at 4°C on a rotator or rocker to allow for the formation of the antibody-antigen complex.[6][7]

Part 3: Washing

-

Pellet Beads: Collect the beads by centrifugation or using a magnetic stand.

-

Wash: Discard the supernatant and wash the beads three to five times with 500 µL to 1 mL of ice-cold wash buffer (the stringency can be adjusted by varying salt and detergent concentrations).[2] This step is crucial for removing non-specifically bound proteins.

-

Final Wash: After the final wash, carefully remove all residual supernatant.

Part 4: Elution with c-Myc Peptide

-

Prepare Elution Buffer: Prepare the c-Myc peptide solution at the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer such as TBS or PBS.[2]

-

Elution: Add one to two bed volumes of the c-Myc peptide solution to the washed beads.

-

Incubation: Incubate the mixture for 10-15 minutes at 37°C with gentle mixing.[2] Note that elution can also be performed at room temperature or 4°C, but this may result in lower yields.[2]

-

Collect Eluate: Centrifuge the tube and carefully transfer the supernatant, which contains the eluted c-Myc-tagged protein, to a fresh tube.

-

Repeat Elution (Optional): To maximize the yield, the elution step can be repeated 2-3 times, and the eluates can be pooled.[2]

-

Analysis: The eluted protein is now ready for downstream applications such as Western blotting, mass spectrometry, or activity assays.

Experimental Workflow

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. bio-protech.com.tw [bio-protech.com.tw]

- 4. Myc peptide for Elution [engibody.com]

- 5. ptglab.com [ptglab.com]

- 6. takarabio.com [takarabio.com]

- 7. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of c-Myc Peptide TFA Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Myc peptide is a synthetic polypeptide corresponding to amino acids 410-419 of the C-terminus of the human c-Myc protein.[1] Its sequence is Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL).[2][3] This peptide is a crucial reagent in molecular biology and proteomics, primarily used as a specific competitor in immunoassays to verify the binding specificity of anti-c-Myc antibodies to c-Myc-tagged fusion proteins.[4][5] It is also utilized for the gentle elution of purified c-Myc-tagged proteins from affinity chromatography columns.[6]

Due to the methods used in solid-phase peptide synthesis and purification, synthetic peptides are typically supplied as trifluoroacetate (TFA) salts.[7] The trifluoroacetate counterions can occasionally influence experimental outcomes.[8] These application notes provide a detailed protocol for the preparation, handling, and storage of c-Myc peptide TFA stock solutions for general laboratory use.

Data Presentation

Quantitative data and key properties of the c-Myc peptide are summarized in the tables below for easy reference.

Table 1: this compound Properties

| Property | Description | Source(s) |

| Amino Acid Sequence | Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL) | [2][3] |

| Source | Corresponds to amino acids 410-419 of human c-Myc protein | [1] |

| Molecular Weight (Peptide) | ~1203.3 g/mol | [3][4] |

| Molecular Weight (TFA Salt) | ~1317.32 g/mol | [1][9][10] |

| Appearance | White to off-white lyophilized powder | [1] |

| Typical Purity | >95% (as determined by HPLC) | [4] |

Note: The molecular weight of the peptide you receive will include the mass of the TFA salt. For precise molar calculations, it is crucial to use the molecular weight provided on the manufacturer's certificate of analysis, which is typically for the TFA salt form.

Table 2: Recommended Solvents and Concentrations for Stock Solutions

| Solvent | Recommended Concentration | Notes | Source(s) |

| Sterile, Nuclease-Free Water | 5 mg/mL - 50 mg/mL | High concentrations (e.g., 50 mg/mL) may require sonication to fully dissolve. | [1][10] |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 1 mg/mL | A common buffer for biological applications. | [6] |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Some suppliers may provide the peptide pre-dissolved in DMSO. | [11] |

Table 3: Storage and Stability Recommendations

| Form | Storage Temperature | Duration | Notes | Source(s) |

| Lyophilized Powder | -20°C or -80°C | 1-3 years | Store in a desiccator, protected from light and moisture. | [1][12][13] |

| Stock Solution | -20°C | ~1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][12] |

| Stock Solution | -80°C | ~6 months | Recommended for longer-term solution storage. | [1] |

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling peptides and solvents.

Protocol 1: Preparing a c-Myc Peptide Stock Solution (Mass/Volume)

This is the most straightforward method for preparing a stock solution.

Materials:

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water or PBS, pH 7.4

-